Cas no 2229221-50-3 (tert-butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate)

Technical Introduction: tert-Butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate is a specialized chemical intermediate featuring a nitrofuran moiety coupled with a protected amine group. Its structural design, incorporating a tert-butoxycarbonyl (Boc) protecting group, ensures stability during synthetic processes while allowing selective deprotection for further functionalization. The 5-nitrofuran component imparts potential bioactivity, making it valuable in pharmaceutical and agrochemical research. This compound is particularly useful in the synthesis of complex molecules, offering controlled reactivity and compatibility with diverse reaction conditions. High purity and well-defined reactivity enhance its utility in precision applications, such as drug discovery and heterocyclic chemistry.
tert-butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate structure
2229221-50-3 structure
Product Name:tert-butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate
CAS No:2229221-50-3
MF:C12H16N2O6
MW:284.265243530273
CID:5870701
PubChem ID:165341692
Update Time:2025-05-24

tert-butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate
    • EN300-1879449
    • tert-butyl N-[2-(5-nitrofuran-2-yl)-1-oxopropan-2-yl]carbamate
    • Carbamic acid, N-[1-methyl-1-(5-nitro-2-furanyl)-2-oxoethyl]-, 1,1-dimethylethyl ester
    • DTXSID801126736
    • 2229221-50-3
    • Inchi: 1S/C12H16N2O6/c1-11(2,3)20-10(16)13-12(4,7-15)8-5-6-9(19-8)14(17)18/h5-7H,1-4H3,(H,13,16)
    • InChI Key: PQBUEGFOZBGLEE-UHFFFAOYSA-N
    • SMILES: O(C(NC(C=O)(C)C1=CC=C([N+](=O)[O-])O1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 284.10083623g/mol
  • Monoisotopic Mass: 284.10083623g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 114Ų

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Additional information on tert-butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate

Comprehensive Overview of tert-butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate (CAS No. 2229221-50-3)

The compound tert-butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate (CAS No. 2229221-50-3) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a 5-nitrofuran moiety and a tert-butyl carbamate group, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of novel antimicrobial and anticancer agents. The presence of the nitrofuran ring, known for its electron-withdrawing properties, enhances the compound's reactivity, making it a versatile building block in organic chemistry.

In recent years, the demand for nitrofuran derivatives has surged due to their broad-spectrum biological activities. The tert-butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate is no exception, as it serves as a precursor for synthesizing compounds with potential therapeutic benefits. Its CAS No. 2229221-50-3 is frequently searched in scientific databases, reflecting its growing importance in medicinal chemistry. The compound's stability under various conditions and its compatibility with multiple reaction pathways further contribute to its popularity among synthetic chemists.

One of the key trends in modern drug development is the exploration of nitrofuran-based scaffolds for targeting resistant bacterial strains. The 5-nitrofuran-2-yl group in tert-butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate has shown promise in this regard, as it can interfere with microbial DNA synthesis. This aligns with the global focus on combating antibiotic resistance, a topic frequently discussed in both academic and public forums. Researchers are also investigating its role in modulating oxidative stress pathways, which could have implications for treating inflammatory diseases.

The synthesis of tert-butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate typically involves multi-step organic reactions, including protection-deprotection strategies and coupling reactions. The tert-butyl carbamate (Boc) group is particularly useful in peptide synthesis, as it provides temporary protection for amine functionalities. This feature has made the compound a staple in combinatorial chemistry and high-throughput screening platforms. Its CAS No. 2229221-50-3 is often referenced in patents and research papers, underscoring its relevance in intellectual property related to pharmaceutical innovations.

From an analytical perspective, tert-butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure the purity and identity of the compound, which is critical for its application in drug development. The nitrofuran moiety's distinct UV absorption properties also facilitate its detection in complex mixtures, making it a useful marker in metabolic studies. As the pharmaceutical industry increasingly adopts AI-driven drug design, compounds like this are being screened virtually for their binding affinities to target proteins.

Environmental and safety considerations are also paramount when working with nitrofuran derivatives. While tert-butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate is not classified as hazardous, proper handling protocols are recommended to minimize exposure. This aligns with the broader industry shift toward green chemistry principles, which emphasize reducing waste and using safer reagents. The compound's biodegradability and ecotoxicological profile are areas of ongoing research, particularly as regulatory agencies tighten guidelines for chemical usage.

In conclusion, tert-butyl N-2-(5-nitrofuran-2-yl)-1-oxopropan-2-ylcarbamate (CAS No. 2229221-50-3) represents a fascinating intersection of synthetic chemistry and biomedical research. Its structural features, such as the 5-nitrofuran-2-yl and tert-butyl carbamate groups, offer multiple avenues for innovation in drug design. As the scientific community continues to explore its potential, this compound is likely to remain a topic of interest in both academic and industrial settings. Its applications in addressing pressing health challenges, such as antimicrobial resistance and chronic inflammation, further highlight its significance in contemporary research.

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